molecular formula C12H14N2O3S B2626353 Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 405924-25-6

Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2626353
M. Wt: 266.32
InChI Key: LYRZSPUDELNYMY-UHFFFAOYSA-N
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Description

“Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 405924-25-6 . It has a molecular weight of 267.33 . The IUPAC name for this compound is ethyl 2-(2-cyanoacetamido)-4,5-dimethyl-1H-1lambda3-thiophene-3-carboxylate .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes “Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N2O3S/c1-4-17-12(16)10-7(2)8(3)18-11(10)14-9(15)5-6-13/h18H,4-5H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH. These chemical properties have been used to design different heterocyclic moieties with different ring sizes .


Physical And Chemical Properties Analysis

The compound is stored at a temperature between 28 C .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Activities

A study by Madhavi and Sreeramya (2017) explored the synthesis and evaluation of novel compounds, including Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate derivatives, for their in vitro antioxidant and in vivo anti-inflammatory activities. The research highlighted that compounds containing phenolic substitution exhibited greater antioxidant activity. Selected compounds demonstrated promising anti-inflammatory activity, comparable to the standard drug diclofenac, showcasing the potential therapeutic applications of these derivatives (Madhavi & Sreeramya, 2017).

Organocatalyzed Synthesis

Abaee and Cheraghi (2013) reported a four-component process involving Ethyl cyanoacetate, leading to the formation of 2-amino-3-carboxamide derivatives of thiophene under organocatalyzed aqueous conditions. This efficient synthesis method precipitates the products from the reaction mixtures, which are easily obtained by simple filtration, highlighting the versatility of ethyl cyanoacetate in facilitating organic reactions (Abaee & Cheraghi, 2013).

Analgesic and Antioxidant Agents

Madhavi and Sudeepthi (2013) synthesized cyanoacetylated derivatives of aryl/hetero aryl amines, including Ethyl-2-(αcyanoacetamido)-4,5-dimethylthiophene-3-carboxylate, and evaluated them for analgesic and antioxidant activity. The study found that these compounds exhibited potent analgesic and antioxidant activity, comparable to standard drugs, indicating their potential as novel analgesic and antioxidant agents (Madhavi & Sudeepthi, 2013).

Application in Dye Synthesis

Rangnekar et al. (1999) achieved the synthesis of Ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate by diazotization and coupling processes. These compounds were applied on polyester fibers as disperse dyes, studying their dyeing properties. This demonstrates the compound's utility in the synthesis of dyes with potential industrial applications (Rangnekar et al., 1999).

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-4-17-12(16)10-7(2)8(3)18-11(10)14-9(15)5-6-13/h4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRZSPUDELNYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

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